Aldose Reductase Inhibition Potency: MLB vs. Epalrestat
Magnesium lithospermate B exhibits an in vitro IC50 of 0.04 µM against aldose reductase, which is 2.5-fold more potent than the clinically used aldose reductase inhibitor epalrestat (IC50 = 0.1 µM) [1]. This establishes MLB as a high-potency inhibitor relative to a benchmark clinical comparator.
| Evidence Dimension | Aldose reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.04 µM |
| Comparator Or Baseline | Epalrestat (IC50 = 0.1 µM) |
| Quantified Difference | 2.5-fold lower IC50 (higher potency) |
| Conditions | In vitro aldose reductase enzyme assay |
Why This Matters
Higher potency against aldose reductase may translate to improved efficacy in diabetic complication models, justifying selection of MLB over less potent polyphenolic antioxidants lacking this specific activity.
- [1] Jung M, Lee HC, Ahn CW, et al. Effective isolation of magnesium lithospermate B and its inhibition of aldose reductase and fibronectin on mesangial cell line. Chem Pharm Bull (Tokyo). 2002;50(8):1135-1136. doi:10.1248/cpb.50.1135 View Source
